Hexadecyltrimethylammonium Bromide-d42
Overview
Description
It is a quaternary ammonium surfactant with the molecular formula CD3(CD2)15N(Br)(CD3)3 . This compound is widely used in various scientific and industrial applications due to its surfactant properties.
Scientific Research Applications
Hexadecyltrimethylammonium Bromide-d42 has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.
Medicine: It serves as an antiseptic agent due to its ability to disrupt microbial cell membranes.
Industry: This compound is used in the formulation of hair conditioners and other personal care products.
Mechanism of Action
Target of Action
Hexadecyltrimethylammonium Bromide-d42, also known as Cetrimonium Bromide or CTAB, is a quaternary ammonium cation . Its primary targets are nucleic acids . It plays a key role in precipitating nucleic acids, making it useful in the isolation of high molecular weight DNA for use in polymerase chain reaction (PCR) analysis .
Mode of Action
CTAB is a cationic detergent . It interacts with its targets, the nucleic acids, by neutralizing their negative charges, which allows the nucleic acids to precipitate out of solution . This interaction is crucial in the isolation of DNA for various molecular biology applications .
Biochemical Pathways
Its ability to precipitate nucleic acids suggests that it may interfere with processes involving dna and rna, such as transcription and replication .
Result of Action
The primary result of this compound’s action is the precipitation of nucleic acids . This makes it a valuable tool in molecular biology, particularly in the isolation of DNA for PCR analysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a cationic detergent can be neutralized by soaps and anionic detergents . Additionally, it is effective against both Gram-positive and Gram-negative bacteria at alkaline pH .
Safety and Hazards
Hexadecyltrimethylammonium Bromide-d42 is considered hazardous. It is harmful if swallowed and causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed. It is very toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
Hexadecyltrimethylammonium Bromide-d42 is a cationic surfactant . It is used in molecular biology with a purity level of 99% . The compound forms insoluble complexes with anionic detergents , indicating its potential role in biochemical reactions involving these substances .
Cellular Effects
Its parent compound, Hexadecyltrimethylammonium bromide, is known to be bactericidal and effective against both Gram-positive and Gram-negative bacteria at alkaline pH . It’s plausible that this compound may have similar effects.
Molecular Mechanism
It is known that cationic surfactants like this compound can interact with biomolecules through electrostatic interactions
Temporal Effects in Laboratory Settings
It is known to be a stable compound that should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium Bromide-d42 can be synthesized through the reaction of hexadecyl bromide with trimethylamine-d9. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the careful handling of deuterated reagents to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecyltrimethylammonium Bromide-d42 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used as oxidizing agents in reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield hexadecanol, while reactions with cyanide ions produce hexadecyl cyanide .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: The non-deuterated version of Hexadecyltrimethylammonium Bromide-d42.
Cetrimonium Chloride: Another quaternary ammonium surfactant with similar properties.
Dodecyltrimethylammonium Bromide: A shorter-chain analog with similar surfactant properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The deuterated version provides better resolution and sensitivity in NMR studies, making it a valuable tool in research .
Properties
IUPAC Name |
tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-ZBNOAGFHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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